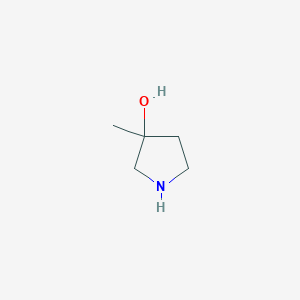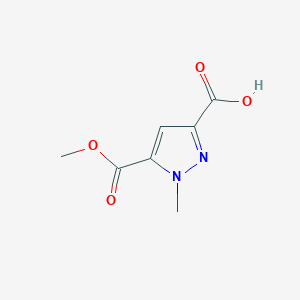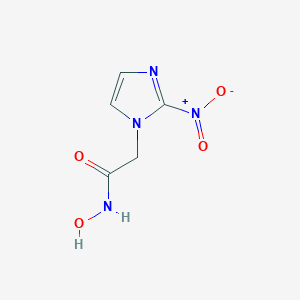
4-Nitrosalicylic acid
Übersicht
Beschreibung
4-Nitrosalicylic acid, also known as 2-Hydroxy-4-nitrobenzoic acid, is a compound with the molecular formula C7H5NO5 . It has a molecular weight of 183.12 g/mol . The compound is also identified by other synonyms such as P-NITROSALICYLIC ACID and 4-Nitro-2-hydroxybenzoic acid .
Synthesis Analysis
The synthesis of 4-Nitrosalicylic acid involves a reaction where a turbid dark red colored solution forms. This solution is kept in a refrigerator and after 4-5 hours, yellow crystals of 4-Nitrosalicylic acid separate out. The crude product is then filtered at the suction pump, washed with cold water, and dried .
Molecular Structure Analysis
The IUPAC name for 4-Nitrosalicylic acid is 2-hydroxy-4-nitrobenzoic acid . The InChI representation is InChI=1S/C7H5NO5/c9-6-3-4 (8 (12)13)1-2-5 (6)7 (10)11/h1-3,9H, (H,10,11) . The Canonical SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-])O)C (=O)O .
Physical And Chemical Properties Analysis
4-Nitrosalicylic acid has a molecular weight of 183.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 1 . The physical form of the compound is a crystal-powder at 20°C .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
4-Nitrosalicylic acid is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It is also used in food and beverage quality control testing, and other calibration requirements .
Environmental Science
Nitroaromatic compounds like 4-Nitrosalicylic acid are found in wastewater from industries such as the weapons industry or the wine industry . These compounds are considered emerging pollutants in wastewater and may cause serious diseases due to their high toxicity .
Water Treatment
Studies have investigated the adsorption of nitroaromatic compounds using granulated activated carbon (GAC) and powdered activated carbon (PAC) at different temperatures . The results show that the adsorption takes place in more than one layer and is favorable for the removal of these compounds .
Biochemistry
4-Nitrosalicylic acid is used in various tests in biochemistry. For example, it is used in the detection of the presence of free carbonyl C=O group of reducing sugars .
Material Science
In the field of material science, 4-Nitrosalicylic acid is used in the development of batteries, supercapacitors, fuel cells .
Genomics
4-Nitrosalicylic acid is used in advanced gene editing, cloning & expression, and DNA & RNA purification .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUOTZGXIZAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060695 | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrosalicylic acid | |
CAS RN |
619-19-2 | |
| Record name | 2-Hydroxy-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrosalicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a unique characteristic of the degradation pathway of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12?
A: The degradation pathway of 2C4NBA by Acinetobacter sp. strain RKJ12 utilizes a novel combination of both oxidative and reductive mechanisms. [] This begins with an oxidative ortho dehalogenation converting 2C4NBA to 2-hydroxy-4-nitrobenzoic acid (2H4NBA). [] Interestingly, a mono-oxygenase then converts 2H4NBA to 2,4-dihydroxybenzoic acid, releasing chloride and nitrite ions. [] This is followed by reductive dehydroxylation steps, ultimately leading to the formation of tricarboxylic acid cycle intermediates. []
Q2: Can the catabolic genes responsible for 2C4NBA degradation in Acinetobacter sp. strain RKJ12 be transferred?
A: Research suggests that the catabolic genes responsible for the 2C4NBA degradation pathway in Acinetobacter sp. strain RKJ12 are likely located on a transmissible plasmid approximately 55 kb in size. [] This conclusion is supported by studies using a 2C4NBA− derivative and a 2C4NBA+ transconjugant. []
Q3: How does the presence of triethylene glycol (TEG) chains influence the properties of bis-TEGylated poly(p-benzamide)s?
A: The incorporation of highly flexible TEG chains into the structure of bis-TEGylated poly(p-benzamide)s significantly enhances their solubility in organic solvents. [] Despite their planar structure and intramolecular hydrogen bonding, which typically contribute to rigidity, the presence of TEG chains imparts flexibility and promotes solubility. []
Q4: Can computational chemistry be used to predict the formation of solid solutions between different 4-nitrobenzoic acid derivatives?
A: Yes, quantum chemical calculations, particularly those focusing on lattice and intermolecular interaction energies, have shown promise in predicting the formation of solid solutions among chemically similar molecules like 4-nitrobenzoic acid derivatives. [] By comparing calculated energies and considering the influence of substituent groups on intermolecular interactions (primarily hydrogen bonding), researchers can gain insights into the likelihood of solid solution formation. [] This approach offers a valuable tool for understanding and predicting the solid-state behavior of these compounds. []
Q5: How does the position of a nitro group influence the fragmentation pattern of salicylates and anthranilates in negative ion mass spectrometry?
A: The position of a nitro group relative to ester or hydroxyl functionalities significantly impacts the fragmentation of salicylates and anthranilates under negative ion mass spectrometry. [] When adjacent (ortho configuration), a phenomenon known as the "ortho effect" occurs, leading to characteristic fragmentation pathways. [] For instance, the molecular anions of methyl and phenyl esters of 4-nitrosalicylic acid and 5-nitroanthranilic acid readily eliminate ROH (where R is either methyl or phenyl) through an ortho rearrangement. [] This highlights the importance of structural considerations in mass spectrometry analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)






![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)



